B1163570 PPARγ Ligand Pack

PPARγ Ligand Pack

Cat. No. B1163570
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Cayman PPARγ Ligand Pack contains a combination of frequently used ligands for the nuclear PPARγ. Each kit contains Ciglitazone, the first characterized member of the thiazolidinedione (TZD) class that binds to the PPARγ ligand-binding domain with an EC50 value of 3.0 µM. Rosiglitazone, a key reference TZD also called BRL 49653, its more potent structural homolog MCC-555, and PPARγ-1-selective pioglitazone are other PPARγ agonists provided. Also included is Troglitazone (Resulin™), another TZD;  it was withdrawn from human therapeutic use due to hepatotoxicity. Also in this assortment is 15-deoxy-Δ

Scientific Research Applications

1. Cancer Research and Treatment

PPARγ ligands have shown promise in cancer research, particularly in the treatment of colon and hepatocellular carcinoma. Studies have revealed that ligand activation of PPARγ in colon cancer cells leads to reduced growth and reversal of many gene expression events associated with colon cancer. Similarly, in hepatocellular carcinoma, PPARγ ligands induce cell cycle arrest and apoptosis, offering potential therapeutic pathways for these cancers (Sarraf et al., 1998), (Yoshizawa et al., 2002).

2. Metabolic Disease and Diabetes Research

PPARγ is a major regulator in metabolism, particularly in adipogenesis and insulin sensitivity. The use of PPARγ ligands, such as thiazolidinediones, has been extensively studied in the treatment of type 2 diabetes and metabolic syndrome. These ligands modulate PPARγ activity, influencing glucose and lipid homeostasis (Lehrke & Lazar, 2005), (Janani & Ranjitha Kumari, 2015).

3. Reproductive Health and Development

Research has also highlighted the role of PPARγ in reproductive health, including its impact on placental and fetal development. In conditions like polycystic ovary syndrome (PCOS), PPARγ ligands have been used as a treatment, demonstrating the receptor’s significance in human reproduction and infertility (Toth et al., 2007), (Schaiff et al., 2000).

4. Neurology and Brain Health

PPARγ ligands have shown neuroprotective effects and have potential applications in treating brain injuries and neuroinflammation. Their role in modulating anti-inflammatory mechanisms, oxidative stress, and neuronal death highlights their therapeutic potential in conditions like Alzheimer's disease and brain injuries (Villapol, 2017), (Nicolakakis & Hamel, 2010).

properties

synonyms

Peroxisome Proliferator-activated Receptor γ Pack

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.